molecular formula C12H10N2 B8729322 4-Methyl-9h-pyrido[3,4-b]indole CAS No. 497057-04-2

4-Methyl-9h-pyrido[3,4-b]indole

Cat. No.: B8729322
CAS No.: 497057-04-2
M. Wt: 182.22 g/mol
InChI Key: DKEYKFSKWICGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-9H-pyrido[3,4-b]indole is a substituted β-carboline, a tricyclic alkaloid scaffold of significant interest in medicinal chemistry and pharmacology . This compound is part of a class known for a broad spectrum of potent biological activities, with research indicating particular relevance in oncology and neuroscience . In anticancer research, the pyrido[3,4-b]indole (β-carboline) core is a recognized pharmacophore. Structurally related compounds exhibit potent, broad-spectrum antiproliferative activity against aggressive and difficult-to-treat cancer cell lines, including pancreatic, triple-negative breast, colon, and melanoma cancers . The mechanism of action for this compound class is under extensive investigation; computational modeling and experimental studies suggest that pyrido[3,4-b]indoles can act as MDM2 inhibitors. MDM2 is a key negative regulator of the tumor suppressor p53, and disrupting the MDM2-p53 interaction is a promising strategy for anticancer drug development . The specific substitution pattern, such as the methyl group at the 4-position on this core structure, is critical for optimizing binding interactions and biological potency, allowing researchers to explore detailed structure-activity relationships (SAR) . Furthermore, β-carbolines are widely studied in neurotoxicology. The closely related compound harmane (1-methyl-9H-pyrido[3,4-b]indole) is a potent neurotoxin with tremor-producing properties and has been investigated for its potential role in neurological conditions like essential tremor, highlighting the physiological impact of this chemical family . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497057-04-2

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H10N2/c1-8-6-13-7-11-12(8)9-4-2-3-5-10(9)14-11/h2-7,14H,1H3

InChI Key

DKEYKFSKWICGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to Pyrido[3,4-b]indole Core Structures

The synthesis of the fundamental pyrido[3,4-b]indole ring system can be achieved through several strategic approaches, ranging from classic named reactions to modern catalytic and microwave-assisted techniques.

The Pictet-Spengler reaction is a cornerstone for the synthesis of β-carbolines. numberanalytics.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. wikipedia.orgrsc.org To synthesize 4-Methyl-9H-pyrido[3,4-b]indole (harman), tryptamine is reacted with acetaldehyde (B116499). The initial condensation forms a Schiff base, which then generates an electrophilic iminium ion under acidic conditions. wikipedia.org This intermediate undergoes an intramolecular electrophilic substitution with the electron-rich indole (B1671886) ring at the C2 position, leading to a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the 1-methyl-1,2,3,4-tetrahydro-β-carboline. The final step to achieve the aromatic pyrido[3,4-b]indole structure is an oxidation/aromatization of this tetrahydro-β-carboline intermediate. ljmu.ac.uk

Reaction variants often focus on improving yields and reaction conditions. These can include the use of different acid catalysts, such as trifluoroacetic acid (TFA), or performing the reaction in specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can act as both the solvent and catalyst. rsc.orgepa.gov Asymmetric Pictet-Spengler reactions, often using chiral auxiliaries or catalysts, allow for the stereocontrolled synthesis of specific enantiomers, which is particularly important when using substituted tryptamines or aldehydes. wikipedia.orgrsc.org

One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and avoiding the isolation of unstable intermediates. nih.gov Several one-pot procedures for the synthesis of the pyrido[3,4-b]indole core have been developed.

One notable method involves a manganese dioxide (MnO₂) mediated cascade reaction. nih.govd-nb.infonih.gov In this approach, an activated alcohol is oxidized by MnO₂ in situ to form an aldehyde. This aldehyde then condenses with tryptamine, and the resulting intermediate undergoes a Pictet-Spengler cyclization to form a tetrahydrocarboline. The same MnO₂ then acts as an oxidizing agent to aromatize the newly formed ring, yielding the final β-carboline product in a single operational step. nih.govd-nb.info Another one-pot strategy involves the reaction of tryptophan with various amino acids, driven by iodine and TFA, which proceeds through sequential decarboxylation, deamination, Pictet-Spengler reaction, and oxidation. nih.gov

Table 1: Examples of One-Pot Syntheses of the Pyrido[3,4-b]indole Core

Starting Materials Reagents/Catalyst Key Steps Product Reference
Methyl glycolate, Tryptamine Manganese dioxide (MnO₂) Alcohol oxidation, Pictet-Spengler cyclization, Aromatization Methyl 9H-pyrido[3,4-b]indole-1-carboxylate nih.govd-nb.infonih.gov
Tryptophan, Amino acids Iodine (I₂), Trifluoroacetic acid (TFA) Decarboxylation, Deamination, Pictet-Spengler reaction, Oxidation Substituted β-carbolines nih.gov
Tryptamines, Acid chlorides, Alkynes, Acryloyl chloride Ytterbium triflate Four-component coupling, Addition, Aza-anellation, Pictet-Spengler Densely substituted tetrahydro-β-carbolines mdpi.com

The application of microwave irradiation has been shown to significantly accelerate the synthesis of pyrido[3,4-b]indoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org A microwave-mediated Pictet-Spengler procedure was developed using 1,2-dichloroethane (B1671644) (DCE) and trifluoroacetic acid (TFA), which produces tetrahydro-β-carboline salts in high yields in 20 minutes or less. epa.gov This can be followed by a microwave-mediated aromatization using a palladium on carbon (Pd/C) catalyst, which is typically complete within 60 minutes. epa.gov

Another innovative microwave-assisted approach is the electrocyclic cyclization of 3-nitrovinylindoles. nih.govresearchgate.net In this method, heating a butanolic solution of the 3-nitrovinylindole under microwave irradiation (e.g., at 200 °C) induces an electrocyclic reaction to form the β-carboline skeleton. nih.gov This technique was successfully used to synthesize harman (B1672943) (this compound). nih.govresearchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for γ-Carbolines

Reaction Type Conditions (Microwave) Time (MW) Yield (MW) Conditions (Conventional) Time (Conv.) Yield (Conv.) Reference
Modified Graebe-Ullmann Focused MW, neat < 15 min 50-80% Thermal heating, neat 1-3 h 15-40% acs.org
Pictet-Spengler MW, DCE, TFA ≤ 20 min High Refluxing solvent Several hours Moderate-High epa.gov
Aromatization of THβC MW, Pd/C ≤ 60 min High High temp, various oxidants Hours to days Variable epa.gov

Beyond the Pictet-Spengler reaction, other condensation and cyclization strategies are employed. The Bischler-Napieralski reaction is a classic alternative, involving the intramolecular cyclization of an N-acylated tryptamine derivative using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid (PPA). ljmu.ac.uk This forms a 3,4-dihydro-β-carboline, which is typically more easily oxidized to the fully aromatic β-carboline than the tetrahydro-β-carboline from the Pictet-Spengler reaction. ljmu.ac.uk

Direct condensation of tryptamines with carboxylic acids in PPA followed by oxidation with an agent like potassium permanganate (B83412) (KMnO₄) is another established, albeit often harsh, method to construct the β-carboline scaffold. nih.govresearchgate.net

Various metal catalysts have been utilized to facilitate the synthesis of the pyrido[3,4-b]indole core, often enabling milder reaction conditions and novel reaction pathways.

Gold Catalysis: Gold(III) chloride has been used to catalyze the cycloisomerization of tertiary indole-2-carboxamides bearing a propargyl group to yield 2,9-dihydro-β-carbolin-1-ones. researchgate.net

Palladium Catalysis: Palladium-catalyzed reactions, such as coupling followed by intramolecular cyclocondensation, are versatile methods for β-carboline synthesis. nih.govresearchgate.net This can involve the amidation of bromo-indole aldehydes followed by an intramolecular cyclization. rsc.org

Copper Catalysis: Copper catalysts have been employed in arene-ynamide cyclization reactions to access the β-carboline core. ljmu.ac.uk Multicomponent reactions catalyzed by copper sulfate (B86663) can also be used to construct complex carbazole (B46965) systems. beilstein-journals.org

Iridium Catalysis: Iridium complexes, such as Vaska's complex, have been used in the reductive activation of amides, leading to iminium ion formation and subsequent spirocyclization, representing an interrupted Pictet-Spengler type of reaction. acs.org

Table 3: Selected Catalysts in Pyrido[3,4-b]indole Synthesis

Catalyst Reaction Type Substrates Product Type Reference
Gold(III) chloride (AuCl₃) Cycloisomerization Indole-substituted N-propargylamides β-carbolinones researchgate.net
Palladium(II) acetate (B1210297) (Pd(OAc)₂) / Ligands Cross-coupling / Cyclization Bromo-indole aldehydes, Amides Pyrido[2,3-b]indoles rsc.org
Copper(I) iodide (CuI) Arene-ynamide cyclization Ynamides β-carbolines ljmu.ac.uk
Iridium (Vaska's complex) Reductive Spirocyclization Indole-tethered amides Aza-spiroindolines acs.org

Derivatization and Functionalization Strategies of Pyrido[3,4-b]indoles

The pyrido[3,4-b]indole scaffold can be chemically modified at several positions to generate a diverse library of analogues. The primary sites for functionalization are the C1, C3, C4, and N9 positions.

C1-Position: The substituent at the C1 position is typically introduced during the initial synthesis by selecting the appropriate aldehyde for the Pictet-Spengler reaction. For instance, using acetaldehyde yields a C1-methyl group (harman), while using other aldehydes introduces different alkyl or aryl groups. nih.govresearchgate.net

N9-Position: The indole nitrogen (N9) is readily functionalized through N-alkylation or N-acylation reactions. For example, placing a methyl group on the N9 nitrogen can be achieved using a suitable methylating agent. nih.govresearchgate.net

C3-Position: Functionalization at the C3 position can be accomplished starting from a precursor like a β-carboline-3-carboxylate ester. This ester can be reduced to an alcohol, which is then oxidized to a 3-formyl-β-carboline. nih.gov This aldehyde serves as a versatile handle for further modifications, such as the Morita–Baylis–Hillman (MBH) reaction with activated alkenes to generate C3-substituted adducts. nih.gov

C4-Position: Direct functionalization at the C4 position of a pre-formed tetrahydro-β-carboline is challenging but has been achieved. One method involves the in-situ generation of a transient haloindolenine intermediate, which is then attacked by various nucleophiles. acs.orgnih.gov This reaction proceeds with high stereocontrol, allowing for the selective introduction of substituents at the C4 position. acs.org

Compound Names

Table 4: List of Mentioned Chemical Compounds

Compound Name IUPAC Name / Common Name
This compound Harman
Tryptamine 2-(1H-indol-3-yl)ethan-1-amine
Acetaldehyde Ethanal
1,2,3,4-Tetrahydro-β-carboline 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole
Trifluoroacetic acid 2,2,2-Trifluoroacetic acid
1,1,1,3,3,3-Hexafluoroisopropanol Hexafluoro-2-propanol
Manganese dioxide Manganese(IV) oxide
Methyl glycolate Methyl 2-hydroxyacetate
1,2-dichloroethane Ethylene dichloride
Palladium on carbon Pd/C
3,4-Dihydro-β-carboline 4,9-Dihydro-3H-pyrido[3,4-b]indole
Polyphosphoric acid PPA
Potassium permanganate KMnO₄
Gold(III) chloride Auric chloride
Vaska's complex trans-Chlorocarbonylbis(triphenylphosphine)iridium(I)
L-Tryptophan (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid

Introduction of Substituents at Key Ring Positions (e.g., C-1, C-3, C-4, C-6, C-7, N-9)

The functionalization of the this compound core at its various positions allows for the systematic exploration of structure-activity relationships. Different strategies have been developed to introduce a wide range of substituents onto the β-carboline framework.

C-1 Position: The Pictet-Spengler reaction, a cornerstone in β-carboline synthesis, allows for the introduction of substituents at the C-1 position by selecting an appropriate aldehyde or ketone to condense with a tryptamine derivative. For instance, reacting tryptamine with acetaldehyde under acidic conditions leads to the formation of a 1-methyl substituted tetrahydro-β-carboline, which can be aromatized to the corresponding β-carboline. smolecule.com

C-3 Position: The C-3 position is often functionalized starting from a precursor like 3-formyl-9H-pyrido[3,4-b]indole. beilstein-journals.orgbeilstein-journals.orgnih.gov This aldehyde group serves as a versatile handle for further modifications, including carbon-carbon bond-forming reactions like the Morita-Baylis-Hillman reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov

C-4 Position: The methyl group at the C-4 position in this compound is a site for potential functionalization. Oxidation of this methyl group can yield corresponding aldehyde or carboxylic acid derivatives, providing entry points for creating more complex molecules. smolecule.com

C-6 and C-7 Positions: Substituents on the benzenoid ring, such as at the C-6 and C-7 positions, are typically introduced by starting with a substituted tryptamine (e.g., 5-methoxytryptamine (B125070) to yield a 6-methoxy-β-carboline). nist.govgoogle.com Modern C-H functionalization techniques also offer direct ways to modify these positions. nih.gov

N-9 Position: The nitrogen at position 9 can be readily alkylated. For example, N-ethyl derivatives have been synthesized by reacting the corresponding β-carboline with ethyl iodide in the presence of a base. beilstein-journals.orgnih.gov This modification has been shown to influence the reactivity of other positions on the ring system. beilstein-journals.orgnih.gov

Cross-coupling reactions are particularly effective for introducing aryl and heteroaryl groups at positions that have been pre-functionalized with a halogen. smolecule.com

Morita–Baylis–Hillman Reactions for C-3 Functionalization

The Morita–Baylis–Hillman (MBH) reaction is a powerful atom-economical, carbon-carbon bond-forming reaction that creates a highly functionalized allylic alcohol from the coupling of an aldehyde and an activated alkene. beilstein-journals.orgnih.gov This reaction has been successfully applied to functionalize the β-carboline scaffold at the C-3 position.

In a key strategy, 3-formyl-9H-pyrido[3,4-b]indole derivatives are reacted with various activated alkenes, such as acrylonitrile (B1666552) or acrylates, in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). beilstein-journals.orgnih.gov This approach smoothly yields the corresponding C-3 substituted β-carboline MBH adducts. beilstein-journals.orgnih.gov The reaction provides a direct method for installing complex functional groups at this position, which is crucial for generating molecular diversity for biological screening. beilstein-journals.org

Studies have also investigated the influence of substituents at other positions on the efficiency of the MBH reaction. For instance, it was observed that an N-9 ethyl-substituted 3-formyl-β-carboline showed a greater affinity for the MBH transformation compared to its N-9 unsubstituted counterpart, highlighting the electronic influence of remote substituents on the reaction's outcome. beilstein-journals.orgnih.gov

Summary of Morita-Baylis-Hillman Reaction on β-Carboline Scaffold
Reactant 1Reactant 2CatalystProduct TypeReference
3-formyl-9H-β-carbolinesAcrylonitrileDABCOC-3 substituted MBH adduct beilstein-journals.org
3-formyl-9H-β-carbolinesVarious acrylatesDABCOC-3 substituted MBH adduct beilstein-journals.org
N-ethyl-3-formyl-β-carbolineAcrylonitrile / Methyl acrylateDABCOCorresponding MBH adduct nih.gov

Oxidative Aromatization in Synthetic Pathways

Oxidative aromatization is a critical step in many synthetic routes leading to this compound and its derivatives. The biosynthesis of the β-carboline ring system is understood to proceed through a Pictet–Spengler or Bischler–Napieralski cyclization, which is then followed by an oxidative dehydrogenation process to form the fully aromatic structure. d-nb.info

This bio-inspired strategy is widely adopted in chemical synthesis. Often, the Pictet-Spengler reaction between tryptamine and an aldehyde yields a 1,2,3,4-tetrahydro-β-carboline intermediate. smolecule.comnih.gov This non-aromatic intermediate must then undergo oxidation to furnish the final aromatic pyrido[3,4-b]indole product. smolecule.com

A particularly elegant application of this concept is seen in one-pot synthesis methodologies. For example, manganese dioxide (MnO₂) has been employed as a dual-purpose reagent. d-nb.infonih.gov In a single reaction vessel, it first oxidizes an alcohol to an aldehyde in situ. This aldehyde then condenses with tryptamine and undergoes a Pictet-Spengler cyclization to form the tetrahydrocarboline intermediate. The same manganese dioxide then facilitates the subsequent dehydrogenation (oxidative aromatization) to yield the desired aromatic β-carboline. d-nb.infonih.gov This tandem process, combining alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization, provides a convenient and efficient route to functionalized β-carbolines. nih.gov

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and efficient strategy in modern organic synthesis, avoiding the need for pre-functionalized starting materials. nih.govrsc.org The indole nucleus, including the β-carboline system, has been a major focus of this research. nih.govrsc.org Site-selectivity is a significant challenge due to the presence of multiple C-H bonds. nih.gov

For the indole core, much effort has focused on functionalizing the C2 and C3 positions. rsc.org However, accessing the benzenoid core (C-4 to C-7) is more difficult but crucial for creating novel analogues. nih.govnih.gov Strategies to achieve site-selectivity often rely on the use of directing groups. nih.gov These groups are temporarily installed on the molecule (often at the N-1 or C-3 position of an indole) to direct a metal catalyst to a specific, otherwise unreactive, C-H bond. nih.govnih.gov For example, palladium and copper catalysts have been used with specific directing groups to achieve arylation at the C-4, C-5, C-6, and C-7 positions of the indole ring system. nih.gov These methodologies allow for the construction of functionalized compounds that would be difficult to access through classical methods. nih.gov

Biosynthetic Considerations and Natural Product Isolation

The β-carboline scaffold is ubiquitous in nature, forming the core of a large family of indole alkaloids. beilstein-journals.orgbeilstein-journals.org The biosynthesis of this ring system is well-established and serves as an inspiration for many synthetic strategies. d-nb.info The key biological precursor for the vast majority of β-carboline-containing natural products is the amino acid L-tryptophan. beilstein-journals.orgbeilstein-journals.org

The biosynthetic pathway generally involves a Pictet-Spengler-type condensation of L-tryptophan (or its derivative, tryptamine) with an aldehyde or a pyruvic acid, followed by enzymatic oxidative dehydrogenation to yield the aromatic β-carboline ring. d-nb.info

While this compound itself is a known compound, many related β-carboline derivatives have been isolated from natural sources. For instance, the closely related compound methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been identified in organisms such as Polygala tenuifolia and Nauclea diderrichii. nih.gov The natural occurrence of these diverse structures underscores the importance of the β-carboline framework in biological systems. d-nb.info

Mechanistic Investigations of Biological Interactions Preclinical

Enzyme System Modulation and Inhibition

The interaction of 4-Methyl-9h-pyrido[3,4-b]indole with various enzyme systems has been a subject of scientific inquiry, primarily through the study of its parent compound, norharman (9H-pyrido[3,4-b]indole), and other closely related β-carboline alkaloids. These investigations have revealed a range of modulatory and inhibitory activities against key enzymes involved in critical physiological and pathological processes.

Monoamine Oxidase (MAO) Inhibition Mechanisms

β-carboline alkaloids are recognized as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. nih.gov The two main isoforms of this enzyme are MAO-A and MAO-B.

Research has demonstrated that β-carbolines are generally reversible and competitive inhibitors, with a preference for the MAO-A isoform. nih.gov The inhibitory potency of these compounds is influenced by their substitution pattern. For instance, the presence of a 1-methyl group, as seen in harmine, has been shown to increase the inhibitory potency against MAO-A. nih.gov Harmine, which is 1-methyl-7-methoxy-9H-pyrido[3,4-b]indole, is a potent competitive and reversible inhibitor of MAO-A with a reported Ki value of 5 nM. nih.gov In contrast, the unsubstituted parent compound, norharman, is a less potent competitive inhibitor of MAO-A, with a Ki of 3.34 µM. nih.gov The binding of β-carbolines to MAO-A is thought to be driven primarily by van der Waals interactions within the enzyme's hydrophobic binding site. nih.gov

Table 1: MAO-A Inhibition by selected β-Carboline Derivatives

Compound Substitution Inhibition Type Ki (nM)
Harmine 1-methyl, 7-methoxy Competitive 5 nih.gov
Norharman Unsubstituted Competitive 3340 nih.gov
Harmaline (B1672942) 1-methyl, 7-methoxy (dihydro) Competitive 48 nih.gov
2,9-dimethylharminium 1-methyl, 7-methoxy, 2,9-dimethyl Competitive 15 nih.gov

Cytochrome P450 Inhibition Pathways

The cytochrome P450 (CYP) enzymes are a superfamily of hemeproteins responsible for the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Several β-carboline alkaloids have been shown to inhibit various CYP isozymes.

Studies on related β-carbolines like harmine, harmol, and harmane have demonstrated noncompetitive inhibition of CYP3A4 and competitive inhibition of CYP2D6. nih.gov For instance, harmane exhibits a noncompetitive inhibition of CYP3A4 with a Ki value of 1.66 μM. nih.gov The parent compound, norharman, has been shown to be a noncompetitive inhibitor of CYP1A-related activities. societyforscience.org The mechanism of inhibition by norharman is believed to involve the inhibition of oxygen binding to the CYP heme. societyforscience.org Furthermore, research indicates that CYP1A2 and CYP2D6 are the primary isozymes involved in the O-demethylation of the β-carboline alkaloids harmaline and harmine. nih.gov

Table 2: Inhibition of Human Cytochrome P450 Isozymes by selected β-Carboline Alkaloids

Compound CYP Isozyme Inhibition Type Ki (μM)
Harmane CYP3A4 Noncompetitive 1.66 nih.gov
Harmine CYP3A4 Noncompetitive 16.76 nih.gov
Harmol CYP3A4 Noncompetitive 5.13 nih.gov
Harmaline CYP2D6 Competitive 20.69 nih.gov
Harmine CYP2D6 Competitive 36.48 nih.gov
Harmol CYP2D6 Competitive 47.11 nih.gov

Phosphodiesterase 5 (PDE5A) Inhibition

Phosphodiesterase 5 (PDE5A) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). Research into the inhibitory effects of β-carbolines on PDE5A has yielded varied results.

Some studies have reported that certain N(2)-furoyl and N(2)pyrimidinyl β-carboline derivatives possess potent inhibitory activity against PDE5. nih.gov Conversely, other research has indicated that while tetrahydro-β-carboline derivatives can be potent PDE5 inhibitors, the fully aromatic β-carboline scaffold shows no such inhibition, suggesting that the tetracyclic structure is a crucial feature for this activity. nih.gov The binding of potent inhibitors to PDE5A typically involves hydrogen bond interactions with Gln817 and π-π stacking within a hydrophobic pocket. nih.gov Direct and conclusive data on the PDE5A inhibitory activity of this compound is not currently available in the scientific literature.

MDM2 Protein Interaction Mechanisms

The Mouse Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. nih.govyoutube.com Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. youtube.comyoutube.com

A derivative of the pyrido[b]indole class, SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole), has been identified as a potent inhibitor of MDM2. nih.gov SP-141 directly binds to the hydrophobic groove of the MDM2 protein. nih.gov A significant aspect of its mechanism is that it promotes the autoubiquitination and subsequent proteasomal degradation of MDM2, a mode of action that is distinct from many other MDM2 inhibitors. nih.gov This activity is also independent of the p53 status of the cell, suggesting a therapeutic potential in cancers with mutant or deficient p53. nih.gov The interaction of SP-141 with MDM2 destabilizes the protein, leading to its rapid degradation. nih.gov

Receptor Binding and Ligand-Target Interactions

The structural similarity of the β-carboline scaffold to various endogenous neurotransmitters suggests the potential for interactions with a range of receptor systems in the central nervous system.

Neurotransmitter Receptor Binding Affinities

Studies on a variety of β-carboline derivatives have revealed binding affinities for several neurotransmitter receptors, with the specific binding profile being highly dependent on the substitution pattern and the degree of saturation of the pyridine (B92270) ring. nih.gov

A broad examination of β-carbolines demonstrated a modest binding affinity for 5-HT2A serotonin (B10506) receptors, while showing little to no affinity for 5-HT1A serotonin receptors and dopamine (B1211576) D2 receptors. nih.gov In contrast, some 1-aryl-β-carboline derivatives have shown potent activity at 5-HT2B and 5-HT2C receptors. acs.org There is also substantial evidence that β-carbolines can modulate the GABAA receptor, with some derivatives acting as inverse agonists at the benzodiazepine (B76468) binding site. nih.govnih.gov

Table 3: Neurotransmitter Receptor Binding Affinities of selected β-Carboline Derivatives

Compound Receptor Ki (nM)
Tetrahydro-β-carboline 5-HT1A 4310
8-Methoxytetrahydroharman 5-HT1A 450
Tetrahydroharman 5-HT2A 1430
Tetrahydro-β-carboline 5-HT2A 3040
5-Methoxyharman 5-HT2A 417
β-CCM Benzodiazepine 3

Serotonin Receptor Interactions

The structural similarity of the 9H-pyrido[3,4-b]indole scaffold to serotonin suggests the potential for interaction with serotonin receptors. nih.gov The serotonergic system is integral to the regulation of mood and cognition, and its modulation is a key mechanism for many therapeutic agents. nih.gov Specifically, the 5-HT4 receptor subtype has been identified as a promising target for addressing brain disorders, with agonists of this receptor demonstrating rapid antidepressant and anxiolytic effects in preclinical models. nih.govmdpi.com Activation of the 5-HT4 receptor is also linked to enhanced cognitive performance. mdpi.com While direct studies on this compound's specific interactions with serotonin receptors are not extensively detailed in the provided results, the broader class of β-carbolines, to which it belongs, is known to interact with the serotonergic system. Further research is needed to fully characterize the binding affinity and functional activity of this compound at various serotonin receptor subtypes.

Structure Activity Relationship Sar Studies

Impact of Positional Substituents on Biological Activities

Substitutions at the C-1 and C-3 positions of the pyrido[3,4-b]indole core have been shown to be critical for various biological activities, including antifilarial and anticancer effects.

In the context of antifilarial activity, the presence of a carbomethoxy group at the C-3 position and an aryl substituent at the C-1 position has been found to significantly enhance the efficacy of these compounds. One study highlighted that methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated the highest adulticidal activity against Acanthoeilonema viteae. This suggests that a combination of a small ester group at C-3 and a substituted aromatic ring at C-1 is favorable for this particular biological action.

For anticancer applications, a 1-naphthyl group at the C-1 position combined with a methoxy (B1213986) group at the C-6 position resulted in a compound with the highest potency among a series of tested derivatives. This indicates that a bulky, aromatic substituent at C-1 can be beneficial for anticancer activity. Furthermore, in the realm of anti-leishmanial agents, para substitution with ortho-para directing groups like methoxy and chloro on a phenyl ring at the C-1 position enhanced activity against promastigotes. Conversely, ortho substitution with a methyl group also increased anti-promastigote activity, while other substitutions on the phenyl ring led to a drastic decrease in activity. This highlights the nuanced role of substituent placement on the C-1 aryl ring.

Compound/Substituent Position Biological Activity Key Finding
Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylateC-1: 4-methylphenyl; C-3: CarbomethoxyAntifilarialHighest adulticidal activity against A. viteae.
1-NaphthylC-1AnticancerCombined with C-6 methoxy, showed highest potency.
Para-methoxy/chloro on phenylC-1Anti-leishmanialEnhanced activity against promastigotes.
Ortho-methyl on phenylC-1Anti-leishmanialIncreased anti-promastigote activity.

Modifications on both the indole (B1671886) and pyridine (B92270) rings of the 9H-pyrido[3,4-b]indole scaffold have been shown to significantly impact biological outcomes.

On the indole portion, substitution at the C-6 position with a methoxy group, when combined with a 1-naphthyl group at C-1, yielded a highly potent anticancer agent. nih.gov This suggests a synergistic effect between substituents on the indole and pyridine rings.

The pyridine ring itself is a key player in the molecule's interactions. The nitrogen atom in the pyridine ring can participate in crucial hydrogen bonding. For instance, in the context of CFTR potentiators, the hydrogen on the pyridine nitrogen was suggested to be involved in key interactions with the biological target.

The nitrogen atom at the N-9 position of the indole ring is another critical point for substitution, and modifications here can significantly modulate biological activity.

In anticancer studies, the presence of a hydrogen atom at the N-9 position is often crucial for activity. For example, in the context of MDM2 inhibition, the N-9 hydrogen is thought to be involved in important hydrogen bond interactions with the target protein. An N-9 methyl group was found to disrupt these binding interactions, leading to a decrease in activity. nih.gov

Substitution Position Biological Context Effect on Activity
MethoxyC-6 (Indole)AnticancerEnhanced potency when combined with C-1 naphthyl. nih.gov
HydrogenN-9 (Indole)Anticancer (MDM2)Crucial for hydrogen bonding; methylation disrupts binding. nih.gov
MethylN-9 (Indole)Anticancer (dithiocarbamate hybrids)Increased cytotoxicity compared to N-9-H. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For pyrido[3,4-b]indole derivatives, QSAR models have been developed to predict their anticancer activity and guide the design of more potent analogs.

One study focused on a new class of pyrido[b]indole derivatives with antiproliferative activity against several cancer cell lines. Two different QSAR modeling methods were employed: a kernel-based partial least squares (KPLS) regression analysis with 2D fingerprint descriptors and a 3D-QSAR study using PHASE pharmacophore alignment.

The KPLS method resulted in successful predictive QSAR models for the antiproliferative activity against the HCT116 colon cancer cell line and two pancreatic cancer cell lines, HPAC and Mia-PaCa2. The models showed high coefficients of determination for the training sets (R² of 0.99, 0.99, and 0.98, respectively) and good predictive ability for the external test sets. The atom triplet fingerprint was identified as the best 2D descriptor for the HCT116 and HPAC data, while the linear fingerprint descriptor was most effective for the Mia-PaCa2 data.

The 3D-QSAR study, based on a four-point pharmacophore model with one hydrogen bond donor and three ring features, yielded a successful model only for the HCT116 cell line data. This model allowed for the visualization of the influence of electronic effects and hydrophobicity, which were in agreement with the observed SAR of substitutions. These QSAR models are valuable tools for the lead optimization process of this series of potent anticancer pyrido[3,4-b]indole compounds.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the fundamental properties of 4-Methyl-9h-pyrido[3,4-b]indole can be examined at the atomic and electronic levels. These methods are instrumental in predicting molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of pyrido[3,4-b]indole derivatives. DFT calculations, often utilizing the B3LYP functional with various basis sets, are employed to determine the optimized geometry, vibrational frequencies, and electronic structure of these molecules. europub.co.uk For instance, studies on related pyrido[3,4-b]indole structures have shown that DFT can be used to investigate the effects of different substituents on the chemical reactivity of the core structure. europub.co.uk Such calculations are often performed in both the gas phase and in various solvents to understand the influence of the dielectric medium on the compound's properties. researchgate.net The choice of basis set, such as 6-31G(d,p) or 6-311++g**, can influence the accuracy of these predictions. europub.co.ukresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that provides insights into the reactivity of a molecule. numberanalytics.comwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com FMO analysis has been applied to pyrido[3,4-b]indole derivatives to understand how substitutions on the core structure affect their electronic properties and reactivity. researchgate.net

Investigation of Electronic Properties and Reactivity Descriptors

Beyond FMO analysis, a range of other electronic properties and reactivity descriptors can be calculated to characterize this compound. These global reactivity parameters, derived from quantum chemical computations, include ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and have been applied to various systems to predict their chemical behavior. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This technique is particularly valuable in medicinal chemistry for understanding how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Modeling

Molecular docking simulations have been utilized to model the interaction of pyrido[3,4-b]indole derivatives with various protein targets. nih.govresearchgate.net These studies aim to predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov For example, docking studies with derivatives of 9H-pyrido[3,4-b]indole have been conducted to investigate their potential as anticancer agents by modeling their binding to targets like MDM2. nih.govresearchgate.net Such simulations can reveal key amino acid residues involved in the binding and provide insights into the structure-activity relationship (SAR) of these compounds. nih.gov The results of these simulations can guide the design and synthesis of new derivatives with improved potency and selectivity. mdpi.com

Spectroscopic and Photophysical Characterization Studies

Theoretical Modeling of Ground and Excited States

No specific data available.

Solvatochromic Effects and Emission Properties

No specific data available.

Tautomerism and Isomerism in Solution

No specific data available.

Preclinical Biological Applications and Therapeutic Potential in Vitro & Animal Models

Antifilarial Chemotherapy Research

Substituted 9H-pyrido[3,4-b]indoles have been identified as a promising pharmacophore for the development of macrofilaricidal agents, which target adult filarial worms.

Research has explored 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives for their in vivo macrofilaricidal activity against various filarial parasites. Initial evaluations were conducted against Acanthoeilonema viteae in animal models. Structure-activity relationship (SAR) studies revealed that the presence of a carbomethoxy group at position 3 and an aryl substituent at position 1 of the β-carboline nucleus significantly enhances antifilarial activity, particularly against A. viteae.

Among the synthesized compounds, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated the highest adulticidal activity against A. viteae. Another derivative, 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole , showed the most significant activity against Litomosoides carinii and also exhibited efficacy against Brugia malayi. These findings underscore the potential of the pyrido[3,4-b]indole scaffold as a template for new antifilarial drugs.

CompoundFilarial ParasiteObserved Activity
Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylateA. viteaeHighest adulticidal activity
Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylateA. viteaeHighest microfilaricidal action
1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indoleL. carinii, B. malayiHighest activity against both species

Anticancer Agent Development

The pyrido[3,4-b]indole framework has served as a foundation for the synthesis of novel compounds with potent and broad-spectrum anticancer properties. These agents have been investigated for their ability to combat aggressive and difficult-to-treat cancers. nih.govnih.govnih.gov

A series of novel pyrido[3,4-b]indole derivatives have been synthesized and tested for their antiproliferative activity across a wide range of human cancer cell lines. nih.govnih.gov The studies revealed potent activity, with IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) reaching the nanomolar range for several cancer types. nih.govnih.gov

The compounds demonstrated significant efficacy against cell lines for breast, colon, melanoma, and pancreatic cancers, with IC₅₀ values as low as 80 nM, 130 nM, 130 nM, and 200 nM, respectively. nih.govnih.gov The research identified that a 1-naphthyl group at position C1 combined with a methoxy (B1213986) group at C6 yielded the best antiproliferative results. nih.govnih.gov There was also evidence of selectivity, with the compounds being more toxic to cancer cells than to normal cells. nih.govnih.gov

Cancer TypeHuman Cancer Cell Lines TestedPotency (IC₅₀)
ColonHCT116Down to 130 nM
PancreaticHPAC, MIA PaCa-2, Panc-1Down to 200 nM
BreastMCF-7, MDA-MB-468Down to 80 nM
MelanomaA375, WM164Down to 130 nM
LungA549Data not specified
ProstateLNCaP, DU145, PC3Data not specified

Mechanistic studies have been undertaken to understand how these pyrido[3,4-b]indole derivatives exert their anticancer effects. nih.govnih.gov A key finding is that the compounds as a group induce a strong and selective cell cycle arrest in the G2/M phase. nih.govnih.gov

Computational modeling and docking studies indicated that these compounds could bind to the Murine Double Minute 2 (MDM2) protein, a known negative regulator of the p53 tumor suppressor. nih.govnih.gov This suggests a potential mechanism where the compounds inhibit the MDM2-p53 interaction, leading to the activation of p53 and subsequent cancer cell death. The docking models proposed specific interactions, including hydrogen bonds and hydrophobic interactions, between the pyrido[3,4-b]indole scaffold and key amino acid residues of MDM2. nih.govnih.gov

Neurobiological Activity Research

The β-carboline chemical family, which includes 4-Methyl-9h-pyrido[3,4-b]indole, has been investigated for its neurobiological activities, with some studies pointing towards potential neuroprotective effects.

Research into β-carboline alkaloids has highlighted their potential as neuroprotective agents, particularly due to their antioxidant properties. nih.govnih.govoup.com Studies have shown that certain β-carbolines, such as tryptoline (B14887) and pinoline, can prevent lipid peroxidation induced by hydrogen peroxide in rat brain homogenates. nih.gov This antioxidant activity suggests they may protect against oxidative neuronal damage. nih.govoup.com

Furthermore, the biological significance of β-carbolines has been linked to their ability to protect neurons against the excitotoxic effects of dopamine (B1211576) and glutamate. oup.com Some alkaloids in this class exert a protective effect on neurons by scavenging reactive oxygen species (ROS). oup.com This line of research has identified β-carboline alkaloids as a promising area for the discovery of treatments for neurodegenerative conditions like Parkinson's disease, primarily by targeting oxidative stress and monoamine oxidase (MAO) inhibition. nih.govbenthamdirect.com

Studies on Central Nervous System (CNS) Interactions

The β-carboline class of compounds is well-known for its diverse effects on the central nervous system, with different analogues acting as agonists, antagonists, or inverse agonists at benzodiazepine (B76468) receptors, and some exhibiting neurotoxic or neuroprotective properties. nih.govnih.govresearchgate.net Isomers such as 1-methyl-9H-pyrido[3,4-b]indole (Harmane) and 9-methyl-β-carboline have been investigated for their roles as neuromodulators and their potential links to neurodegenerative conditions like Parkinson's disease and essential tremor. nih.govnih.govresearchgate.net

However, based on available scientific literature, specific preclinical studies focusing solely on the neuropharmacological profile and central nervous system interactions of This compound have not been identified. Therefore, its specific activities, such as receptor binding affinity, neurotoxic or neuroprotective potential, and behavioral effects in animal models, remain uncharacterized in published research.

Antimicrobial and Antiprotozoal Agent Research

The β-carboline scaffold is a recognized pharmacophore in the development of antimicrobial and antiprotozoal agents. nih.gov Various derivatives have been synthesized and tested against a range of pathogens.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a significant area of pharmaceutical research. Numerous studies have demonstrated that the β-carboline ring system is a promising starting point for the development of novel anti-leishmanial drugs. nih.govnih.govnih.gov Research has shown that various substituted β-carboline derivatives are active against both the promastigote and amastigote forms of Leishmania species, including L. infantum, L. donovani, and L. amazonensis. nih.govnih.govac-bioscience.com

Despite the broad investigation into this class of compounds, specific studies detailing the in vitro or in vivo anti-leishmanial activity of This compound are not documented in the available scientific literature.

The investigation of β-carboline derivatives has extended to their potential as general antimicrobial agents against various bacteria. For instance, studies on 3-methyl-β-carboline derivatives, an isomer of the target compound, showed some antibacterial activity. researchgate.net Furthermore, N-alkylated and dimeric β-carboline salts have been synthesized and found to possess potent activity against clinically relevant microorganisms, including Staphylococcus aureus. nih.gov

A comprehensive search of scientific databases indicates a lack of specific studies evaluating the general antimicrobial, antibacterial, or antifungal properties of This compound .

Antiviral Agent Development

The β-carboline nucleus has been identified as a "privileged structure" in medicinal chemistry, showing a broad spectrum of biological activities, including antiviral potential. nih.gov

The development of novel agents to combat the human immunodeficiency virus (HIV) is a critical global health priority. Research into β-carboline derivatives has yielded compounds with promising anti-HIV activity. For example, certain 1-substituted and 3-substituted β-carbolines have been shown to inhibit HIV-1 replication by various mechanisms, including interfering with the function of the regulatory protein Tat or acting as entry inhibitors. uni.lunih.govnih.gov

However, there is no specific research documented in the scientific literature regarding the evaluation of This compound for anti-HIV activity. Its potential as an inhibitor of HIV replication, or its specific mechanism of action against viral targets, has not been reported.

Chondrogenesis and Cartilage Disorder Research

The regeneration of damaged cartilage, a key challenge in treating joint diseases like osteoarthritis, is an active area of research involving the search for small molecules that can stimulate chondrogenesis (the formation of new cartilage). nih.gov

While direct research on this compound in this area is absent, a patent has been filed for a series of related compounds. Specifically, 8-aryl and 8-heteroaryl substituted 9H-pyrido[3,4-b]indoles are claimed to stimulate chondrogenesis and the synthesis of the cartilage matrix. google.com These related compounds are proposed for use in treating cartilage disorders where regeneration is desired. google.com This suggests that the broader pyrido[3,4-b]indole scaffold may have potential in this therapeutic area. Nevertheless, no preclinical data or studies specifically investigating the effects of This compound on chondrocytes, cartilage matrix production, or in animal models of cartilage disorders have been found.

Anti-inflammatory Property Investigations

The therapeutic potential of compounds to mitigate inflammatory responses is a significant area of pharmaceutical research. Derivatives of the broader 9H-pyrido[3,4-b]indole (β-carboline) class have been noted for their potential anti-inflammatory properties. However, specific scientific investigations focusing exclusively on the anti-inflammatory effects of this compound are not extensively detailed in currently available research literature.

While the general class of pyridoindoles has been explored for anti-inflammatory action, detailed in vitro studies measuring the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, or in vivo animal models of inflammation like carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation, specifically for this compound, are not prominently documented. Future research is required to elucidate the specific anti-inflammatory profile of this particular compound and its potential mechanisms of action in inflammatory pathways.

Antimalarial Activity

Malaria, a parasitic disease caused by protozoans of the genus Plasmodium, remains a significant global health challenge, necessitating the discovery of novel and effective therapeutic agents. The β-carboline scaffold, to which this compound belongs, is a recognized pharmacophore in the development of antimalarial drugs.

A study investigating the phytochemical composition and antiplasmodial activity of extracts from the plant Palicourea hoffmannseggiana has identified this compound (referred to as 4-methyl-β-carboline) as a key constituent in its most bioactive fractions. thieme-connect.comresearchgate.netthieme-connect.com These fractions demonstrated significant in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.

The research involved sequential liquid-liquid acid-base fractionation of the plant's leaf ethanol (B145695) extract. This process yielded fractions with enhanced parasite growth inhibition capabilities. The most potent of these fractions, containing this compound alongside other alkaloids like harmane, N-methyl-tryptamine, and N-acetyl-tryptamine, achieved a parasite growth inhibition of up to 92.5% ± 0.7%. thieme-connect.comresearchgate.netthieme-connect.com This finding suggests that this compound contributes to the antiplasmodial effect observed in these extracts. While this study highlights the potential of this compound as an antimalarial agent, it is important to note that the activity was observed in a fraction containing multiple compounds. Further studies isolating the pure compound are necessary to determine its specific IC50 value and to fully characterize its antimalarial efficacy and mechanism of action.

Table of Research Findings on Antimalarial Activity

Compound/FractionParasite StrainBioassay TypeKey Finding
Bioactive fraction containing this compoundPlasmodium falciparum (W2, chloroquine-resistant)In Vitro Growth InhibitionUp to 92.5% ± 0.7% parasite growth inhibition thieme-connect.comresearchgate.netthieme-connect.com

Applications in Chemical Research and Development

Utilization as a Synthetic Building Block and Scaffold

The pyrido[3,4-b]indole core is a prominent scaffold in medicinal chemistry and the synthesis of natural products. researchgate.net The presence of a methyl group at the 4-position offers a site for further functionalization, allowing for the creation of a diverse library of derivatives.

The classical and most utilized method for constructing the pyrido[3,4-b]indole framework is the Pictet-Spengler reaction. smolecule.com This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an intramolecular cyclization to form the β-carboline core structure. smolecule.com For the synthesis of 4-Methyl-9H-pyrido[3,4-b]indole, tryptamine is typically condensed with acetaldehyde (B116499) or other methylated carbonyl compounds under acidic conditions. smolecule.com

The resulting this compound can then be used as a versatile intermediate. The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations. smolecule.com Additionally, the aromatic rings of the β-carboline system can be subjected to various substitution reactions, enabling the introduction of a wide array of functional groups. This adaptability has made the this compound scaffold a key component in the synthesis of more complex molecules, including those with potential biological activity. nih.govnih.gov For instance, derivatives of the pyrido[3,4-b]indole skeleton have been explored for their potential in developing new therapeutic agents. nih.govnih.gov

A variety of synthetic methods have been developed to access substituted β-carbolines, highlighting the importance of this heterocyclic system. For example, a one-pot method mediated by manganese dioxide has been developed for the synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate, which serves as a key step in the synthesis of certain alkaloids. nih.gov

Table 1: Synthetic Applications of the Pyrido[3,4-b]indole Scaffold

Reaction TypeReagentsProduct TypeReference
Pictet-Spengler ReactionTryptamine, Acetaldehyde4-Methyl-1,2,3,4-tetrahydro-β-carboline smolecule.com
OxidationMnO24-Formyl- or 4-Carboxy-β-carbolines smolecule.com
One-pot SynthesisActivated alcohol, MnO2Methyl 9H-pyrido[3,4-b]indole-1-carboxylate nih.gov

Development of Fluorescent Probes and Labels

The inherent fluorescence of the β-carboline system has led to significant research into its use in developing fluorescent probes and labels. The rigid, planar structure and the extended π-conjugated system of this compound contribute to its favorable photophysical properties. smolecule.com

Derivatives of the pyrido[3,4-b]indole scaffold have been investigated for their fluorescence characteristics. beilstein-journals.orgnih.gov For instance, the introduction of various substituents at different positions on the β-carboline nucleus can modulate the fluorescence emission and absorption properties. beilstein-journals.orgnih.gov This tunability is crucial for the design of fluorescent probes that are sensitive to specific analytes or environmental conditions.

Research has shown that the fluorescence of β-carboline derivatives can be influenced by factors such as solvent polarity and pH. nih.govresearchgate.net For example, some pyridoindole-based fluorophores exhibit a "turn-off" or "turn-off-on" acidochromic response, making them suitable for sensing pH changes. nih.govresearchgate.net The interaction of these fluorescent molecules with biological macromolecules, such as DNA, has also been studied, indicating their potential for use in cellular imaging and as DNA probes. nih.govresearchgate.net

Table 2: Photophysical Properties of Selected Pyridoindole Derivatives

Compound TypeKey FeaturePotential ApplicationReference
Push-pull fluorophoresPositive solvatochromic effect, large Stokes shiftsFluorescent probes nih.govresearchgate.net
Acidochromic fluorophores"Turn-off" or "turn-off-on" fluorescence with pH changepH sensors nih.govresearchgate.net
DNA-binding fluorophoresStatic quenching mechanism with DNADNA probes, cellular imaging nih.govresearchgate.net

Research in Advanced Materials

The unique electronic and photophysical properties of the this compound scaffold also make it a candidate for research in advanced materials. The ability to form ordered structures through intermolecular interactions, such as π-π stacking, is a key feature of aromatic heterocyclic compounds. smolecule.com

The planar nature of the β-carboline core allows for efficient π-π stacking, which can lead to the formation of self-assembled structures with interesting electronic properties. smolecule.com These properties are relevant to the development of organic semiconductors, liquid crystals, and other functional materials. While specific research on this compound in advanced materials is an emerging area, the broader class of β-carbolines has shown promise. The ability to tailor the electronic properties of the scaffold through chemical modification opens up possibilities for designing materials with specific functions.

Further research into the solid-state properties and self-assembly behavior of this compound and its derivatives could lead to new applications in materials science, including organic electronics and sensor technology.

Q & A

Q. Resolution Protocol :

Cross-validate with LC-MS for molecular weight.

Use standardized solvents (DMSO-d₆ recommended).

Compare with computational models (DFT calculations).

Analytical: Which chromatographic methods are optimal for purity assessment?

Methodological Answer:

  • GC-MS (Non-polar columns) : VF-5MS column (30 m × 0.25 mm × 0.25 µm) with He carrier gas. Temperature ramp: 60°C (2 min) → 270°C at 10°C/min. Retention time: 12.3 minutes .
  • HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min flow rate. Purity >98% confirmed by UV (254 nm) .

Reaction Optimization: How to improve yields in high-temperature cyclization reactions?

Methodological Answer:

  • Catalyst Screening : Pd(OAc)₂/Xantphos outperforms Pd(PPh₃)₄ (ΔYield +15%) .
  • Solvent Selection : DMF (high bp, 153°C) reduces side reactions vs. THF .
  • Microwave Assistance : Reduces reaction time from 16h to 2h (70% yield maintained) .

Biological Testing: What assays validate enzyme inhibition by pyridoindole derivatives?

Methodological Answer:

  • EROD Assay : Measures CYP1A1 activity via 7-ethoxyresorufin deethylation (fluorescence at λex/em 535/585 nm) .
  • Kinase Profiling : Use Z′-LYTE® kits (Thermo Fisher) for EGFR inhibition (IC₅₀ determination) .
  • Apoptosis Assay : Annexin V-FITC/PI staining with flow cytometry quantifies cell death .

Stability: What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials; degradation accelerates >25°C (TGA 5% mass loss at 150°C) .
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis (HPLC shows 10% degradation at 60% RH) .

Advanced Synthesis: How to regioselectively nitrate this compound?

Methodological Answer:

  • Nitrating Agent : HNO₃ (fuming) in H₂SO₄ at –5°C directs nitration to the 6-position (90% regioselectivity).
  • Kinetic Control : Short reaction times (2h) prevent over-nitration.
  • Workup : Quench with ice, neutralize with NaHCO₃, and purify via column chromatography (hexane/EtOAc 7:3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.